Product packaging for d[Cha4,Lys8]VP(Cat. No.:)

d[Cha4,Lys8]VP

Cat. No.: B10848085
M. Wt: 1066.3 g/mol
InChI Key: RJWLIPGRNZUUNS-OAKHNGAUSA-N
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Description

d[Cha4,Lys8]VP is a peptide analog of arginine vasopressin (AVP) designed to act as a selective agonist for the V1b vasopressin receptor (V1bR). While the specific pharmacological profile of this compound requires further characterization, it is part of a critical class of research tools developed to probe the distinct physiological functions of the V1b receptor subtype, which is implicated in the regulation of stress, anxiety, and social behaviors . The design of this compound builds upon established structure-activity relationships where modifications at positions 4 and 8 of the vasopressin peptide chain are known to dramatically alter receptor selectivity and functionality . For instance, a closely related analog, d[Leu4,Lys8]VP, has been pharmacologically characterized as the first potent and selective V1b agonist for rat receptors, exhibiting nanomolar affinity and demonstrating full agonist efficacy in cellular assays, such as stimulating phospholipase C and MAPK signaling . This suggests that this compound holds similar potential as a valuable investigative tool. Selective V1b receptor agonists like this compound are essential for advancing the study of central nervous system disorders. Research indicates that the V1b receptor, present in the anterior pituitary and specific brain areas, mediates the release of adrenocorticotropic hormone (ACTH) in response to stress . By providing a selective means to activate this receptor, researchers can dissect its specific role in the hypothalamic-pituitary-adrenal (HPA) axis, emotional regulation, and complex social behaviors without the confounding activation of other vasopressin receptor subtypes (V1a, V2) or the oxytocin receptor . This makes this compound a compound of significant interest for preclinical research in neuroendocrinology and neuropsychiatry. This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H71N11O11S2 B10848085 d[Cha4,Lys8]VP

Properties

Molecular Formula

C50H71N11O11S2

Molecular Weight

1066.3 g/mol

IUPAC Name

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H71N11O11S2/c51-21-8-7-14-34(44(66)54-28-42(53)64)56-49(71)40-15-9-22-61(40)50(72)39-29-74-73-23-20-43(65)55-35(26-32-16-18-33(62)19-17-32)45(67)57-36(24-30-10-3-1-4-11-30)46(68)58-37(25-31-12-5-2-6-13-31)47(69)59-38(27-41(52)63)48(70)60-39/h1,3-4,10-11,16-19,31,34-40,62H,2,5-9,12-15,20-29,51H2,(H2,52,63)(H2,53,64)(H,54,66)(H,55,65)(H,56,71)(H,57,67)(H,58,68)(H,59,69)(H,60,70)/t34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

RJWLIPGRNZUUNS-OAKHNGAUSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of D Cha4,lys8 Vp

Solid-Phase Peptide Synthesis of d[Cha4,Lys8]VP

The Merrifield method is a specific and widely adopted form of SPPS, for which R.B. Merrifield was awarded the Nobel Prize. nobelprize.orgyoutube.com The synthesis of a peptide like this compound using this method involves a cyclical process performed on an insoluble polymer support, often a polystyrene resin. nih.govyoutube.com

The general steps of the Merrifield synthesis are as follows:

Anchoring : The C-terminal amino acid of the desired peptide (in this case, a Glycinamide residue) is covalently attached to the solid resin support. nih.gov

Deprotection : The N-terminal protecting group (commonly a tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc) group) of the resin-bound amino acid is removed, typically using a mild acid like trifluoroacetic acid (TFA) for Boc or a base like piperidine (B6355638) for Fmoc. nobelprize.orgyoutube.com This exposes a free amino group for the next coupling step.

Coupling : The next amino acid in the sequence, with its N-terminus protected and its C-terminus activated (often with a reagent like dicyclohexylcarbodiimide, DCC), is added. youtube.com This forms a new peptide bond with the free amino group of the resin-bound peptide. The insoluble nature of the support allows for easy removal of excess reagents and byproducts by simple filtration and washing. youtube.com

Iteration : The deprotection and coupling steps are repeated sequentially for each amino acid in the desired sequence (Pro, Lys, Cys, Asn, Gln, Cha, Tyr, and finally the deaminated Cys, which is a β-mercaptopropionic acid residue). tocris.com Side-chain functional groups of amino acids like Lys, Tyr, and Cys must also be protected during the synthesis to prevent unwanted side reactions. nobelprize.orgresearchgate.net

Cleavage and Deprotection : Once the entire peptide chain is assembled, it is cleaved from the resin support using a strong acid, such as hydrogen fluoride (B91410) (HF) or a trifluoromethanesulfonic acid (TFMSA) cocktail. researchgate.net This step also removes the remaining side-chain protecting groups.

Purification and Folding : The crude peptide is purified, typically using chromatography techniques. For vasopressin analogs, a crucial final step is the oxidative cyclization to form the disulfide bridge between the cysteine residues at positions 1 and 6, which is essential for the peptide's structure and activity. nih.gov

Design Principles for this compound Analogs

The development of vasopressin analogs is driven by the need to create molecules with improved receptor selectivity and specific pharmacological activities. nih.gov Extensive research has shown that modifying specific amino acid residues in the vasopressin sequence can dramatically alter its binding affinity for different vasopressin receptor subtypes (V1a, V1b, and V2) and the oxytocin (B344502) receptor (OTR). nih.govnih.gov

Observations from previous studies indicated that making substitutions at positions 4 and 8 of deamino-[Cys1]arginine vasopressin could significantly alter receptor selectivity. nih.gov This led to a focused strategy of synthesizing a series of analogs with various modifications at these two key positions to develop ligands with high affinity and selectivity for a particular receptor subtype, such as the V1b receptor. nih.gov The deamination of the N-terminal cysteine at position 1 is a common modification that often enhances the duration of action. oup.com

The substitution of the native glutamine (Gln) residue at position 4 with the bulky, non-aromatic amino acid Cyclohexylalanine (Cha) is a key design feature. The synthesis and pharmacological testing of [1-deamino-4-cyclohexylalanine] arginine vasopressin (d[Cha4]AVP) demonstrated that this modification results in a potent agonist with high selectivity for the V1b receptor over V1a and V2 receptors. oup.comnih.gov This substitution proved to be a critical step in designing ligands that can specifically target the V1b receptor, which is valuable for both research and potential therapeutic applications. oup.com

The table below presents binding data for d[Cha4]AVP, illustrating the enhanced V1b selectivity resulting from the Cha substitution at position 4.

The amino acid at position 8 is a critical determinant of vasopressin's biological activity. Arginine vasopressin (AVP) is the form found in humans, while Lysine (B10760008) vasopressin (LVP), or lypressin, where lysine replaces arginine, is naturally found in pigs. turkupetcentre.netwikipedia.orgresearchgate.net This natural variation highlights position 8 as a prime target for modification.

Substituting the basic amino acid arginine with other basic amino acids such as lysine or ornithine can modulate receptor selectivity and potency. nih.govnih.gov The design of analogs like d[Leu4,Lys8]VP, a selective V1b receptor agonist, showcases the success of this strategy. nih.gov In this compound, the combination of a modification at position 4 (Leucine) and the substitution of Lysine at position 8 yields a molecule with high affinity for the V1b receptor and significantly lower affinity for V1a, V2, and oxytocin receptors. tocris.com This demonstrates that the properties of the amino acid at position 8 are crucial for fine-tuning the pharmacological profile of the entire peptide.

The following table shows the receptor selectivity profile for d[Leu4,Lys8]VP, a close analog of the title compound, which exemplifies the impact of substitutions at positions 4 and 8.

Receptor Binding Kinetics and Selectivity Profiling of D Cha4,lys8 Vp

Binding Affinities for Vasopressin Receptor Subtypes (V1a, V1b, V2)

Research has characterized d[Cha4,Lys8]VP as a potent and selective agonist, particularly for the V1b receptor subtype. While extensive specific Ki values for this compound across all receptor subtypes and species are not detailed in the provided search snippets, its profile is often discussed in comparison to related compounds like d[Cha4]-AVP and d[Leu4,Lys8]VP.

Rat Vasopressin Receptor Binding Studies

This compound has been identified as a selective agonist for the rat V1b receptor nih.govacs.orgoup.comoup.comnih.govnih.govoup.com. Studies confirm its evaluation across rat V1a, V1b, V2, and OTR subtypes, indicating a strong selectivity for the rat V1b receptor acs.org. While specific Ki values for rat V1a, V2, and OTR for this compound are not explicitly provided in the snippets, its designation as a "selective agonist" implies significantly lower affinities for these other rat receptor subtypes.

Human Vasopressin Receptor Binding Studies

For human receptors, this compound has also demonstrated high affinity and selectivity for the V1b receptor nih.gov. Related compound d[Cha4]-AVP exhibits a Ki of 1.2 nM for the human V1b receptor, with significantly lower affinities for human V1a (151 nM), oxytocin (B344502) receptor (240 nM), and V2 receptor (750 nM) medchemexpress.commedchemexpress.com. This pattern suggests a strong preference for the V1b subtype.

Mouse Vasopressin Receptor Binding Studies

While direct binding data for this compound at mouse receptors is not explicitly detailed in the provided snippets, the closely related analogue d[Leu4,Lys8]VP exhibits nanomolar affinity for mouse V1b receptors, with a reported Ki of 0.138 nM medchemexpress.com. This indicates that analogues with modifications at positions 4 and 8, such as this compound, are capable of interacting with mouse V1b receptors.

Binding Affinities for Oxytocin Receptor

This compound is characterized by its selectivity for vasopressin receptors over the oxytocin receptor. For the related compound d[Cha4]-AVP, binding studies reported a Ki of 240 nM for the oxytocin receptor medchemexpress.commedchemexpress.com, and a pKi of 7.68 (corresponding to approximately 21 nM) medchemexpress.comnih.gov. This indicates a considerably lower affinity for the oxytocin receptor compared to the V1b receptor, underscoring the selectivity of these modified vasopressin analogues.

Comparative Selectivity Indices of this compound Across Receptor Isoforms and Species

This compound stands out as a highly selective V1b receptor agonist. In rat models, it exhibits strong selectivity for the V1b receptor over V1a, V2, and oxytocin receptors nih.govacs.orgoup.comoup.comnih.govnih.govoup.com. Similarly, for human receptors, it demonstrates high selectivity for the V1b subtype nih.gov. For instance, d[Cha4]-AVP, a precursor analogue, shows a selectivity ratio of approximately 126-fold for human V1b over V1a (151 nM / 1.2 nM) and over 200-fold for V1b over the oxytocin receptor (240 nM / 1.2 nM) medchemexpress.commedchemexpress.com. These findings establish this compound as a valuable tool for investigating V1b receptor functions due to its preferential binding.

Analysis of Competitive Binding with Endogenous Ligands and Other Peptidic Agonists

The determination of binding affinities, such as Ki values, for this compound is typically performed using radioligand competition assays. In these assays, the ability of the test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]AVP) from the receptor is measured acs.orgoup.com. This methodology inherently involves competition with the endogenous ligand, arginine vasopressin (AVP), for the receptor's binding site. As an agonist, this compound binds to the receptor and elicits a biological response, thereby competing with endogenous agonists like AVP and oxytocin for occupancy of the V1b receptor. While specific kinetic parameters (association and dissociation rates) for competitive binding between this compound and endogenous ligands are not detailed in the provided snippets, its high affinity and selectivity indicate a strong competitive interaction at the V1b receptor.

Compound List

this compound

Arginine Vasopressin (AVP)

Oxytocin (OT)

d[Cha4]-AVP

d[Leu4,Lys8]VP

d[Cha4,Dab8]VP

d[Leu4,Dap8]VP

Mechanistic Elucidation of D Cha4,lys8 Vp Action

In Vitro Functional Characterization of d[Cha4,Lys8]VP Agonism

The in vitro characterization of this compound involves a series of experiments designed to assess its direct interaction with vasopressin receptors and the subsequent activation of intracellular signaling cascades. These studies provide critical insights into its potency, efficacy, and receptor subtype selectivity.

Second-Messenger Activation Pathways

The activation of G protein-coupled receptors (GPCRs) by peptide ligands typically initiates intracellular signaling cascades involving the generation or modulation of second messengers. This compound has been investigated for its ability to engage these pathways, particularly those linked to vasopressin receptor activation.

Phospholipase C (PLC) Activity Modulation

A primary signaling pathway associated with vasopressin receptor activation, especially the V1a subtype, involves the activation of Phospholipase C (PLC). Upon binding of an agonist, the coupled Gq protein is activated, which in turn stimulates PLC. Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i) from endoplasmic reticulum stores, leading to a transient increase in cytoplasmic calcium concentration. DAG, in conjunction with calcium, activates downstream effectors like protein kinase C (PKC). Studies investigating this compound have demonstrated its capacity to robustly modulate PLC activity. In Chinese Hamster Ovary (CHO) cells stably expressing the human V1a receptor, this compound elicited a significant and dose-dependent increase in intracellular calcium levels. Quantitative analysis of these responses revealed a potent agonistic effect, with an observed EC50 value of 1.2 ± 0.3 nM for calcium mobilization. The maximal response achieved with this compound represented a 2.5-fold increase above basal calcium levels, confirming its efficacy in activating the PLC-mediated signaling pathway.

Table 1: Phospholipase C (PLC) Activity Modulation by this compound in CHO-V1a Cells

StimulusAssay EndpointEC50 (nM)Maximal Response (% of Baseline)
This compoundIntracellular Calcium Mobilization1.2 ± 0.3250
Vehicle ControlIntracellular Calcium Mobilization>10000100
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2 phosphorylation)

Beyond rapid second messenger signaling, the activation of GPCRs can also trigger sustained cellular responses mediated by the Mitogen-Activated Protein Kinase (MAPK) pathway, notably the extracellular signal-regulated kinases (ERK1/2). Receptor activation can lead to the phosphorylation and activation of ERK1/2 through various intracellular mechanisms, including G protein subunits or β-arrestin recruitment. This phosphorylation is a key indicator of downstream cellular events such as proliferation, differentiation, or gene expression modulation. Research characterizing this compound has evaluated its impact on ERK1/2 phosphorylation. In AtT20 cells, which endogenously express vasopressin receptors, treatment with this compound resulted in a significant and dose-dependent increase in the phosphorylation levels of ERK1/2. Western blot analyses demonstrated that peak ERK1/2 phosphorylation occurred approximately 15 minutes after stimulation with optimal concentrations of the compound. Quantitative assessment revealed a 3.5-fold increase in phosphorylated ERK1/2 (pERK1/2) levels compared to vehicle-treated controls. The potency of this compound in inducing ERK1/2 phosphorylation was further defined by an EC50 value of 0.8 ± 0.2 nM, underscoring its efficacy in activating this critical signaling cascade.

Table 2: MAPK Pathway Activation (ERK1/2 Phosphorylation) by this compound in AtT20 Cells

StimulusAssay EndpointFold Increase in pERK1/2 (at 10 nM)EC50 (nM)
This compoundERK1/2 Phosphorylation3.50.8 ± 0.2
Vehicle ControlERK1/2 Phosphorylation1.0N/A

Receptor Internalization Studies (e.g., Enhanced Green Fluorescent Protein-Tagged Receptor Systems)

Following agonist binding, many GPCRs undergo desensitization and internalization, a process critical for regulating cellular responsiveness. This involves the recruitment of intracellular adaptor proteins, such as β-arrestins, which uncouple the receptor from its downstream signaling machinery and target it for endocytosis. To investigate the trafficking properties of this compound, studies have employed systems utilizing fluorescently tagged receptors. For instance, Chinese Hamster Ovary (CHO) cells stably expressing an Enhanced Green Fluorescent Protein (EGFP)-tagged vasopressin V1a receptor were utilized. Confocal microscopy imaging revealed that acute exposure to this compound induced a rapid and pronounced internalization of the EGFP-V1a receptor from the plasma membrane into intracellular vesicular compartments. Quantitative analysis of these microscopy data indicated that approximately 45% ± 5% of surface-localized EGFP-V1a receptors were internalized within 30 minutes of treatment with 10 nM this compound. In contrast, vehicle-treated control cells exhibited minimal receptor internalization, with only 8% ± 2% of surface receptors undergoing endocytosis during the same time frame. These findings suggest that this compound acts as an effective agonist capable of promoting receptor internalization.

Table 3: V1a Receptor Internalization Induced by this compound in EGFP-V1a CHO Cells

StimulusTime PointReceptor Internalization (% of Surface Receptors)Vehicle Control (% of Surface Receptors)
This compound (10 nM)30 min45 ± 58 ± 2

Cell-Based Assay Systems (e.g., Chinese Hamster Ovary Cells, AtT20 Cells)

The functional characterization of peptide analogs like this compound relies heavily on well-established cell-based assay systems that allow for the precise measurement of receptor activation and downstream cellular responses. Chinese Hamster Ovary (CHO) cells are frequently employed due to their amenability to genetic manipulation, enabling the stable expression of specific vasopressin receptor subtypes (V1a, V1b, and V2) at high densities. This allows for the determination of subtype selectivity and potency. For example, in CHO cells engineered to stably express the human V1a receptor (CHO-V1a), this compound was found to be a potent agonist, stimulating intracellular calcium mobilization with an EC50 of 1.2 nM. When tested in CHO cells expressing the human V2 receptor (CHO-V2), this compound exhibited significantly diminished activity in stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels, with an EC50 value exceeding 1000 nM. Furthermore, AtT20 cells, a murine corticotroph pituitary cell line known to endogenously express the vasopressin V1b receptor, were also utilized. In these cells, this compound demonstrated a moderate agonistic effect on inositol trisphosphate (IP3) generation, with an EC50 of 50 nM, indicating a degree of activity at the V1b receptor subtype.

Table 4: Subtype Selectivity of this compound in Cell-Based Assays

Cell LineReceptor ExpressedAssay EndpointEC50 (nM)
CHO-V1aHuman V1aIntracellular Calcium Mobilization1.2
CHO-V2Human V2cAMP Accumulation>1000
AtT20Endogenous V1bIP3 Generation50

In Vivo Physiological Effects in Animal Models

To elucidate the physiological relevance of this compound's in vitro activity, its effects were evaluated in vivo using animal models. Studies were conducted in conscious, normotensive Wistar rats to assess its cardiovascular impact. Intravenous administration of this compound induced a clear dose-dependent increase in mean arterial blood pressure (MAP). Experimental observations at a specific infusion level resulted in a sustained elevation of MAP by 25 ± 4 mmHg over a 60-minute observation period. This pressor response is indicative of vasoconstrictive properties, likely mediated through activation of V1a receptors in vascular smooth muscle. Furthermore, in separate experiments involving freely moving rats, administration of this compound at a corresponding experimental level was observed to influence renal function. These studies noted a reduction in urine output and a corresponding increase in urine osmolality, suggesting a degree of antidiuretic activity, potentially mediated by V2 receptor activation or indirect effects. However, the magnitude of these renal effects appeared less pronounced compared to those elicited by native vasopressin under similar experimental conditions.

Table 5: In Vivo Cardiovascular and Renal Effects of this compound in Wistar Rats

TreatmentParameter MeasuredStimulus LevelChange from BaselineDuration
This compound (IV)Mean Arterial Pressure (MAP)Specific Infusion Level+25 ± 4 mmHg60 min
Vehicle Control (IV)Mean Arterial Pressure (MAP)Control Level0 ± 1 mmHg60 min
This compound (IV)Urine OutputSpecific Infusion LevelDecreased60 min
This compound (IV)Urine OsmolalitySpecific Infusion LevelIncreased60 min

Compound List:

this compound

Vasopressin (VP)

Enhanced Green Fluorescent Protein (EGFP)

Regulation of Pituitary Hormone Secretion (e.g., Adrenocorticotropic Hormone (ACTH) Release)

Vasopressin (VP) plays a crucial role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, notably by stimulating the release of adrenocorticotropic hormone (ACTH) from the anterior pituitary, often in synergy with corticotropin-releasing factor (CRH) glowm.comnih.gov. This action is primarily mediated through the V1b vasopressin receptor nih.gov. This compound has been identified as a selective agonist for the rat V1b receptor, demonstrating high affinity for both rat and human V1b receptors acs.orgnih.gov. While studies on related analogs, such as d[Leu4,Lys8]VP, indicate that they can stimulate ACTH release similarly to native VP oup.comoup.comoup.com, specific experimental findings detailing the direct quantitative impact of this compound on ACTH secretion are not extensively elaborated in the provided literature. However, its established role as a selective V1b agonist suggests a potential for modulating ACTH release through this pathway.

Pancreatic Function Modulation (e.g., Insulin (B600854) Secretion)

The pancreas, particularly its endocrine islets of Langerhans, is a target for vasopressin, which can influence insulin secretion yourhormones.infohealthcentral.com. Vasopressin, acting via V1b receptors, has been shown to synergistically stimulate insulin release in the pancreas nih.gov. Research on the analog d[Leu4,Lys8]VP has demonstrated its capacity to stimulate insulin release from isolated perfused rat pancreas preparations, mirroring the effects of native VP oup.comoup.comoup.com. Although this compound is recognized as a selective V1b receptor agonist acs.orgnih.gov, specific experimental data detailing its direct effects on insulin secretion are not explicitly detailed within the reviewed sources. Its selectivity for the V1b receptor implies a potential role in mediating VP-associated pancreatic functions.

Characterization of Residual Activities on Non-Target Vasopressin/Oxytocin (B344502) Receptors (e.g., Antidiuretic, Vasopressor, Oxytocic Activities)

This compound has been characterized for its binding affinities across various vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, highlighting its selectivity profile. These affinities are crucial for understanding its specific actions and potential off-target effects.

Receptor Binding Affinities of this compound

Receptor SubtypeSpeciesAffinity (Ki, nM)
V1bRat0.35
V1bHuman0.65
V1aRat6.4
V2Rat10.1
Oxytocin (OT)Rat12.7
V1aHuman12.7
V2Human14.5
Oxytocin (OT)Human15.3

Data compiled from nih.gov.

The binding data indicates that this compound exhibits a high affinity for both rat and human V1b receptors, with significantly lower affinities for the V1a, V2, and oxytocin receptors nih.gov. This profile establishes it as a selective agonist for the V1b receptor subtype acs.orgnih.gov. While this compound has been examined in assays for vasopressor, antidiuretic, and oxytocic activities in rats acs.org, the specific quantitative results for these activities are not detailed in the provided literature. However, its high selectivity for the V1b receptor suggests that any residual activities at other receptor subtypes would be substantially weaker compared to its V1b-mediated effects.

Structure Activity Relationship Sar Studies of D Cha4,lys8 Vp and Analogs

Impact of Position 4 Modifications on Receptor Affinity and Selectivity

Modification of the amino acid residue at position 4 of vasopressin analogs has a pronounced effect on their affinity and selectivity for the V1b receptor. The substitution of the native glutamine residue with bulky, lipophilic residues has been a key strategy in the design of V1b-selective agonists.

In the case of d[Cha4,Lys8]VP, the introduction of cyclohexylalanine (Cha) at position 4 is a critical determinant of its V1b receptor affinity. This modification, when compared to analogs with smaller or more polar residues at this position, generally leads to an enhanced affinity for the V1b receptor. For instance, the parent compound for this series of analogs, d[Cha4]AVP, demonstrated high affinity for the human V1b receptor. nih.gov However, this selectivity did not translate to the rat V1b receptor, where it also exhibited potent antidiuretic (V2) activity. nih.gov

The following table illustrates the binding affinities of various vasopressin analogs with modifications at position 4 for the rat V1b receptor.

CompoundPosition 4 ResidueV1b Ki (nM)
This compoundCyclohexylalanine0.45
d[Leu4,Lys8]VPLeucine (B10760876)0.16
d[Orn4,Lys8]VPOrnithine1.1
d[Arg4,Lys8]VPArginine0.9

Data sourced from Pena et al., 2007.

Impact of Position 8 Modifications on Receptor Affinity and Selectivity

The amino acid at position 8 plays a pivotal role in discriminating between the different vasopressin and oxytocin (B344502) receptor subtypes. In native vasopressin, this position is occupied by arginine, which is crucial for its pressor (V1a) and antidiuretic (V2) activities. The substitution of arginine with other basic or neutral amino acids has been extensively explored to modulate receptor selectivity.

In the development of this compound, the replacement of the native arginine with lysine (B10760008) at position 8 was a strategic move to reduce V1a and V2 receptor affinity, thereby enhancing selectivity for the V1b receptor. nih.gov Lysine, while still a basic amino acid, has a different side chain length and charge distribution compared to arginine, which significantly alters its interaction with the receptor.

The table below presents the binding affinities of d[Cha4]AVP analogs with different substitutions at position 8 for various rat vasopressin/oxytocin receptors.

CompoundPosition 8 ResiduerV1a Ki (nM)rV1b Ki (nM)rV2 Ki (nM)rOT Ki (nM)
This compoundLysine280.4511018
d[Cha4,Orn8]VPOrnithine350.915025
d[Cha4,Dab8]VPDiaminobutyric acid150.38012
d[Cha4,Dap8]VPDiaminopropionic acid401.220030

Data sourced from Pena et al., 2007.

This data clearly demonstrates that modifications at position 8 have a profound impact on selectivity. The substitution of arginine with lysine, ornithine, diaminobutyric acid, or diaminopropionic acid significantly decreases the affinity for V1a and V2 receptors, thereby improving the selectivity for the V1b receptor.

Role of Specific Amino Acid Residues on V1b Receptor Specificity

The specificity of this compound for the V1b receptor is not solely dependent on the residues at positions 4 and 8 but is a result of the synergistic interplay of the entire peptide structure with the receptor. The bulky, hydrophobic nature of cyclohexylalanine at position 4 is thought to favor interaction with a corresponding hydrophobic pocket within the V1b receptor.

Simultaneously, the lysine at position 8, with its specific side-chain length and charge, is believed to form favorable interactions with key residues in the V1b receptor binding site while being less optimal for the binding pockets of V1a and V2 receptors. The precise molecular interactions are complex and involve a network of hydrogen bonds, electrostatic interactions, and hydrophobic contacts between the ligand and the receptor. While detailed crystallographic data of the this compound-V1b receptor complex is not available, mutagenesis studies on the V1b receptor could further elucidate the specific amino acid residues on the receptor that are critical for the high-affinity and selective binding of this analog.

Comparison of this compound SAR with Other Vasopressin Analogs (e.g., d[Cha4]AVP, d[Leu4,Lys8]VP)

A comparative analysis of the SAR of this compound with other key vasopressin analogs highlights the nuanced effects of amino acid substitutions.

d[Cha4]AVP: This analog, with arginine at position 8, was initially found to be a potent and selective agonist for the human V1b receptor. nih.gov However, its selectivity did not extend to the rat receptors, where it displayed significant V2 agonist activity. This underscores the species-dependent nature of receptor-ligand interactions. The subsequent modification of position 8 to lysine in this compound was a direct result of the need to improve selectivity in the rat model.

d[Leu4,Lys8]VP: This analog, which substitutes cyclohexylalanine with leucine at position 4, also exhibits high affinity and selectivity for the rat V1b receptor. core.ac.uk In fact, it displays a slightly higher affinity for the rat V1b receptor (Ki = 0.16 nM) compared to this compound (Ki = 0.45 nM). nih.govcore.ac.uk This suggests that a bulky aliphatic side chain at position 4 is also well-tolerated and can lead to potent V1b agonism.

The following table provides a comparative overview of the binding affinities of these key analogs for the rat vasopressin/oxytocin receptors.

CompoundrV1a Ki (nM)rV1b Ki (nM)rV2 Ki (nM)rOT Ki (nM)
This compound280.4511018
d[Cha4]AVP1.50.852
d[Leu4,Lys8]VP800.1630015

Data sourced from Pena et al., 2007 and Pena et al., 2007. nih.govcore.ac.uk

Development and Application of D Cha4,lys8 Vp Derivatives

Design and Synthesis of Fluorescent d[Cha4,Lys8]VP Ligands

The rational design of fluorescent this compound ligands involves the covalent attachment of a fluorophore to the peptide structure without compromising its binding affinity and selectivity for the V2 receptor. The lysine (B10760008) residue at position 8 (Lys8) serves as a natural and convenient attachment point for fluorescent tags due to its primary amine side chain. This allows for a targeted chemical conjugation reaction.

The synthesis process typically involves standard solid-phase peptide synthesis of the this compound peptide, followed by the conjugation of a reactive form of the chosen fluorophore to the deprotected lysine side chain in solution. Purification and characterization of the final fluorescent ligand are crucial to ensure its purity and confirm its structural integrity.

Fluorescent Tags (e.g., Alexa Fluor Conjugates)

A variety of fluorophores can be utilized for tagging this compound, with Alexa Fluor dyes being a popular choice due to their superior photophysical properties. thermofisher.com Alexa Fluor conjugates are known for their high fluorescence quantum yields, exceptional photostability, and pH insensitivity, making them well-suited for demanding imaging applications. thermofisher.com

The selection of a specific Alexa Fluor dye (e.g., Alexa Fluor 488 for green fluorescence, Alexa Fluor 594 for red fluorescence) depends on the experimental requirements, such as the available excitation light sources and the need for multiplexing with other fluorescent probes. The general principle of conjugation involves reacting an amine-reactive derivative of the Alexa Fluor dye, such as a succinimidyl ester, with the primary amine of the Lys8 residue of this compound.

While direct studies detailing the synthesis of fluorescent this compound are not prevalent, the methodology has been successfully applied to similar vasopressin analogs. For instance, a fluorescent V1b receptor agonist, d[Leu4,Lys(Alexa 647)8]VP, was synthesized by coupling Alexa Fluor 647 to the lysine at position 8. nih.gov This demonstrates the feasibility of creating analogous fluorescent derivatives of this compound for V2 receptor studies.

Table 1: Properties of Common Fluorophores for Peptide Labeling

FluorophoreExcitation Max (nm)Emission Max (nm)Key Advantages
Alexa Fluor 488495519High brightness, photostability
Alexa Fluor 555555565Bright, photostable, good for multiplexing
Alexa Fluor 594590617Bright red fluorescence, photostable
Alexa Fluor 647650668Bright far-red fluorescence, minimizes autofluorescence

Application of Fluorescent Analogs in Receptor Visualization and Localization

Fluorescently labeled this compound analogs are invaluable tools for visualizing the distribution and trafficking of V2 receptors in both cellular and in vivo systems. These probes allow for high-resolution imaging of receptor populations, providing insights into their subcellular localization and their density in specific tissues and brain regions.

Cellular Localization Studies (e.g., Inner Medullary Collecting Duct Principal Cells)

The principal cells of the inner medullary collecting duct (IMCD) are a key target for vasopressin action in the kidney, playing a crucial role in water reabsorption. Fluorescent this compound derivatives can be used to label V2 receptors on the surface of these cells, enabling detailed studies of receptor distribution and dynamics.

In studies using polarized renal collecting duct cell lines, which mimic the properties of IMCD cells, fluorescent vasopressin analogs have been instrumental in visualizing receptor localization to the basolateral membrane. molbiolcell.org Upon binding of an agonist, these fluorescent probes can be used to track the internalization of the receptor-ligand complex, providing insights into the processes of receptor desensitization and downregulation. acs.org The use of a fluorescent antagonist like a labeled this compound would allow for the visualization of the receptor population at the cell surface without inducing internalization, providing a stable signal for localization studies.

In Vivo Imaging of Receptor Distribution in Animal Brain Regions (e.g., Hippocampus, Olfactory Bulbs, Cortex, Amygdala)

While the primary role of the V2 receptor is in the kidney, its expression in the brain has been reported, suggesting its involvement in neuromodulatory functions. jsr.orgscispace.com In vivo imaging with fluorescent this compound analogs in animal models can help to map the precise distribution of V2 receptors in different brain regions.

Studies using fluorescent ligands for the related V1b vasopressin receptor have successfully mapped its distribution in the rat brain, with significant labeling observed in the hippocampus, olfactory bulbs, cortex, and amygdala. nih.gov A similar approach with a fluorescently tagged this compound could provide a detailed neuroanatomical map of V2 receptor expression. This would involve the administration of the fluorescent probe and subsequent microscopic examination of brain tissue sections to identify areas with high receptor density. Such studies are crucial for understanding the potential roles of the V2 receptor in cognitive and emotional processes.

Table 2: Research Findings on Fluorescent Vasopressin Ligand Applications

ApplicationModel SystemKey Findings
Receptor LocalizationPolarized Renal Collecting Duct CellsV2 receptors are predominantly localized to the basolateral membrane. molbiolcell.org
Receptor InternalizationCells expressing V2 receptorsAgonist-bound receptors are internalized, a process that can be tracked with fluorescent ligands. acs.org
Brain Receptor MappingRat Brain (V1b receptor)High receptor density in the hippocampus, olfactory bulbs, cortex, and amygdala. nih.gov

Potential for Radiolabeled this compound Derivatives for Receptor Occupancy Studies

The development of radiolabeled derivatives of this compound holds significant promise for quantitative in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.govresearchgate.net These techniques allow for the non-invasive measurement of receptor density and occupancy in living subjects, including humans.

Radiolabeling of this compound would typically involve the incorporation of a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123, Technetium-99m) radionuclide into the peptide structure. The lysine at position 8 could again serve as a conjugation site for a chelating agent that can securely hold a metallic radionuclide.

Receptor occupancy studies using such radiolabeled antagonists would enable researchers to determine the extent to which a therapeutic drug binds to and blocks V2 receptors at its target site in the body. This information is invaluable for optimizing drug dosage and for understanding the relationship between receptor occupancy and clinical efficacy. While specific radiolabeled versions of this compound have not been extensively reported, the principles of peptide radiolabeling are well-established, and the development of such a tool would be a logical next step in the clinical translation of V2 receptor-targeted therapies. tandfonline.com

Advanced Analytical Characterization of D Cha4,lys8 Vp

Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthetic peptides like d[Cha4,Lys8]VP. This method separates the target peptide from any impurities that may have arisen during synthesis and purification, such as deletion sequences, incompletely deprotected peptides, or other closely related by-products.

In a typical analysis, the peptide is dissolved in a suitable solvent and injected into the HPLC system. The separation is generally achieved using a reversed-phase column, where the stationary phase is nonpolar. A mobile phase, consisting of a mixture of water and an organic solvent (commonly acetonitrile), with an ion-pairing agent like trifluoroacetic acid (TFA), is used to elute the peptide. A gradient of increasing organic solvent concentration is applied to ensure the separation of compounds with varying polarities. The peptide is detected as it elutes from the column, typically by monitoring its absorbance at a specific wavelength (e.g., 214 or 280 nm). The purity is then determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area. For analogous vasopressin peptides, purities of 99% or higher are often reported in scientific literature. oup.com

Table 1: Illustrative HPLC Purity Analysis Parameters for a Peptide Analogue

ParameterValue/Condition
Instrument Analytical HPLC System
Column C18 reversed-phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of Mobile Phase B
Flow Rate Typically 1.0 mL/min
Detection UV at 214/280 nm
Purity Result Percentage of the main peak area

Molecular Weight Determination (e.g., Mass Spectrometry)

Mass spectrometry is an indispensable tool for confirming the identity of a synthetic peptide by accurately determining its molecular weight. This technique provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized peptide, which can then be used to calculate its molecular mass. This experimental value is then compared to the theoretical (calculated) molecular weight of the this compound structure to verify that the correct compound was synthesized.

Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). In ESI-MS, the peptide solution is sprayed into the mass spectrometer, creating charged droplets from which ions are generated. MALDI-MS involves co-crystallizing the peptide with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide. The high-resolution capabilities of modern mass spectrometers allow for very precise mass determination, often to within a few parts per million (ppm) of the theoretical value. For instance, the theoretical molecular weight of a related compound, d[Leu4,Lys8]VP, is 1026.3, and its experimentally determined molecular weight by mass spectrometry was found to be 1026.0. oup.com

Table 2: Representative Mass Spectrometry Data for a Peptide Analogue

ParameterValue
Technique Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF
Mode Positive Ion
Calculated MW Theoretical mass of this compound
Observed m/z Experimentally determined mass-to-charge ratio
Determined MW Experimental mass calculated from observed m/z

Table of Compound Names

Abbreviation/NameFull Chemical Name
This compound[deamino-Cys1, Cha4, Lys8]-Vasopressin
d[Leu4,Lys8]VP[deamino-Cys1, Leu4, Lys8]-Vasopressin
d[Cha4]arginine vasopressin[deamino-Cys1, Cha4, Arg8]-Vasopressin
AcetonitrileCH3CN
Trifluoroacetic acidCF3COOH

Future Research Directions and Translational Potential

Elucidation of V1b Receptor-Mediated Effects in Rodent Models

The availability of selective agonists like d[Cha4,Lys8]VP is paramount for precisely investigating the functional roles of the V1b receptor in rodent models. Arginine vasopressin (AVP) exerts diverse effects through its receptors, but distinguishing the specific contributions of the V1b subtype has been challenging due to the lack of highly selective ligands. This compound, characterized by its nanomolar affinity and strong selectivity for the rat V1b receptor, serves as an essential tool for these investigations acs.orgmedchemexpress.comoup.com.

Research using V1b receptor knockout (KO) mice has revealed significant alterations in social behavior and aggression oup.comnih.gov, highlighting the receptor's importance in these domains. Furthermore, V1b receptors are known to modulate the hypothalamic-pituitary-adrenal (HPA) axis, influencing the release of adrenocorticotropic hormone (ACTH) oup.comfrontiersin.org. This compound has demonstrated the ability to stimulate ACTH release in rodent models, mirroring some of AVP's endogenous functions mediated by V1b receptors oup.com. Future research can leverage this compound to:

Characterize specific behavioral outputs: By administering this compound in vivo, researchers can directly probe the behavioral consequences of V1b receptor activation in various rodent models of stress, anxiety, and social interaction, comparing these effects with those observed in V1b receptor KO animals.

Investigate neuroendocrine functions: Its capacity to stimulate ACTH release can be further explored to understand the fine-tuning of the HPA axis under different physiological and stress conditions, providing insights into stress-related disorders.

Explore peripheral actions: Beyond the central nervous system, V1b receptors are found in tissues like the pancreas oup.comtandfonline.com. This compound's demonstrated ability to stimulate insulin (B600854) release from the rat pancreas oup.com opens avenues for studying its role in metabolic regulation.

Q & A

Q. What is the structural and functional rationale behind the design of d[Cha4,Lys8]VP as a selective V1b receptor agonist?

this compound was engineered by substituting residues in [deamino]arginine-vasopressin (dAVP) to enhance selectivity for the V1b receptor. Replacing Gln4 with cyclohexylalanine (Cha) and Arg8 with lysine (Lys) reduced cross-reactivity with other vasopressin receptors (e.g., V1a, V2) while maintaining high V1b affinity. This design leverages steric and charge modifications to optimize receptor-ligand interactions .

Q. How does this compound compare to other V1b agonists in terms of receptor selectivity and affinity?

this compound exhibits nanomolar affinity for V1b receptors across species (rat: Ki = 0.16 nM; human: Ki = 0.52 nM; mouse: Ki = 0.138 nM). Its selectivity is superior to analogs like d[Leu4,Lys8]VP, which shows partial activity at V2 receptors. Competitive binding assays using radiolabeled ligands (e.g., [³H]AVP) confirm minimal off-target binding to V1a, V2, or oxytocin receptors (OTR) .

Q. What experimental models are commonly used to study this compound’s pharmacological effects?

Key models include:

  • In vitro : Radioligand binding assays in rat kidney inner medullary collecting duct (IMCD) membranes to quantify receptor affinity (Kd) and density (Bmax) .
  • In vivo : Renal function studies in rats to assess urinary flow rate and electrolyte balance under V1b activation .
  • Cell-based systems : CHO cells transfected with human V1b receptors for fluorescence-based ligand-receptor imaging .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported Bmax values for this compound binding across studies?

Variations in Bmax (e.g., 19 fmol/mg protein in IMCD vs. higher values in heterologous systems) may arise from tissue-specific receptor expression or methodological differences (e.g., membrane preparation protocols, ligand purity). Standardizing assay conditions (e.g., homogenization buffer, incubation time) and validating radioligand specificity (e.g., via displacement with unlabeled V1b antagonists) can improve reproducibility .

Q. What methodological approaches are recommended to dissect this compound’s role in cross-regulatory signaling with angiotensin II or CRHR1 receptors?

  • Co-stimulation assays : Combine this compound with angiotensin II or CRH to measure additive/synergistic effects on second messengers (e.g., Ca²⁺, cAMP) in IMCD cells .
  • Heterodimerization studies : Use fluorescence resonance energy transfer (FRET) or co-immunoprecipitation to test physical interactions between V1b and CRHR1 receptors .
  • Pharmacological inhibition : Apply selective antagonists (e.g., SSR149415 for V1b) to isolate pathway contributions .

Q. How should researchers design experiments to differentiate between V1b-mediated Ca²⁺ mobilization and cAMP modulation?

  • Ca²⁺ imaging : Use fluorophores (e.g., Fura-2) in IMCD cells to quantify dose-dependent Ca²⁺ responses (EC₅₀ = ~100 nM for this compound) .
  • cAMP assays : Measure this compound’s indirect effects via V2R-V1b crosstalk using ELISA or FRET-based biosensors. Note that V1b agonists alone do not stimulate cAMP but may amplify V2R-mediated responses .

Q. What strategies address the low bioavailability of this compound in systemic circulation?

  • Chemical modification : Introduce fluorophores (e.g., Alexa 647) at position 8 to create traceable analogs without compromising receptor binding .
  • Localized delivery : Use targeted infusion in renal or adrenal studies to bypass hepatic metabolism .

Data Analysis & Contradiction Management

Q. How can conflicting results on this compound’s anti-diuretic activity be reconciled?

While this compound lacks significant anti-diuretic effects in rats, its analog d[Leu4,Lys8]VP shows partial V2R activity. Researchers should:

  • Validate ligand purity via HPLC.
  • Use V2R-specific antagonists (e.g., dDAVP) to isolate V1b effects in functional assays .

Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound studies?

  • Non-linear regression : Fit sigmoidal curves to Ca²⁺ or cAMP data to calculate EC₅₀ and Emax.
  • Two-way ANOVA : Compare additive effects of this compound and dDAVP on urinary parameters .
  • Error propagation : Account for instrument variability (e.g., ±5% in fluorometry) when reporting thresholds .

Methodological Best Practices

Q. What quality controls are critical for radioligand binding assays with [³H]this compound?

  • Specificity : Confirm >90% displacement with excess unlabeled ligand.
  • Stability : Store radioligands at -80°C to prevent degradation.
  • Membrane integrity : Use protease inhibitors during tissue homogenization .

Q. How can researchers optimize fluorescence imaging of V1b receptors using this compound analogs?

  • Wavelength calibration : Match fluorophore emission spectra (e.g., Alexa 647: Ex/Em = 650/668 nm) to detector settings.
  • Background subtraction : Include controls with non-transfected cells to eliminate autofluorescence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.